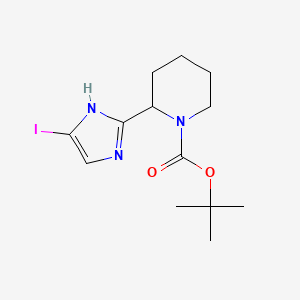
6-(4-chlorophenyl)-4-(2,4,6-trimethoxybenzyl)pyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-chlorophenyl)-4-(2,4,6-trimethoxybenzyl)pyridazin-3(2H)-one, also known as TAK-915, is a small molecule drug that has been developed by Takeda Pharmaceutical Company for the treatment of cognitive impairment associated with schizophrenia and Alzheimer's disease. TAK-915 is a potent and selective inhibitor of phosphodiesterase 10A (PDE10A), an enzyme that plays a crucial role in regulating the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in the brain.
Mechanism of Action
6-(4-chlorophenyl)-4-(2,4,6-trimethoxybenzyl)pyridazin-3(2H)-one is a potent and selective inhibitor of PDE10A, an enzyme that hydrolyzes cAMP and cGMP in the brain. By inhibiting PDE10A, 6-(4-chlorophenyl)-4-(2,4,6-trimethoxybenzyl)pyridazin-3(2H)-one increases the levels of cAMP and cGMP, which in turn activate the protein kinase A (PKA) and protein kinase G (PKG) signaling pathways. These pathways are involved in regulating neuronal signaling and synaptic plasticity, which are essential for learning and memory.
Biochemical and Physiological Effects:
6-(4-chlorophenyl)-4-(2,4,6-trimethoxybenzyl)pyridazin-3(2H)-one has been shown to have several biochemical and physiological effects in the brain. It increases the levels of cAMP and cGMP, activates the PKA and PKG signaling pathways, and enhances the expression of brain-derived neurotrophic factor (BDNF), a protein that promotes neuronal survival and growth. 6-(4-chlorophenyl)-4-(2,4,6-trimethoxybenzyl)pyridazin-3(2H)-one also increases the number of dendritic spines, which are the sites of synaptic connections between neurons, and enhances synaptic plasticity.
Advantages and Limitations for Lab Experiments
6-(4-chlorophenyl)-4-(2,4,6-trimethoxybenzyl)pyridazin-3(2H)-one has several advantages for lab experiments. It is a potent and selective inhibitor of PDE10A, which makes it a valuable tool for studying the role of PDE10A in regulating neuronal signaling and synaptic plasticity. 6-(4-chlorophenyl)-4-(2,4,6-trimethoxybenzyl)pyridazin-3(2H)-one has also been shown to improve cognitive function and memory in preclinical models of cognitive impairment associated with schizophrenia and Alzheimer's disease, which makes it a promising drug candidate for the treatment of these disorders.
However, there are also some limitations to using 6-(4-chlorophenyl)-4-(2,4,6-trimethoxybenzyl)pyridazin-3(2H)-one in lab experiments. It has a relatively short half-life in the brain, which may limit its effectiveness in chronic treatments. 6-(4-chlorophenyl)-4-(2,4,6-trimethoxybenzyl)pyridazin-3(2H)-one also has poor solubility in aqueous solutions, which may make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for the research and development of 6-(4-chlorophenyl)-4-(2,4,6-trimethoxybenzyl)pyridazin-3(2H)-one. One direction is to further investigate the mechanism of action of 6-(4-chlorophenyl)-4-(2,4,6-trimethoxybenzyl)pyridazin-3(2H)-one and its effects on neuronal signaling and synaptic plasticity. Another direction is to explore the therapeutic potential of 6-(4-chlorophenyl)-4-(2,4,6-trimethoxybenzyl)pyridazin-3(2H)-one in other neurological disorders, such as Parkinson's disease and Huntington's disease. Additionally, the development of more potent and selective PDE10A inhibitors may lead to the discovery of more effective drugs for the treatment of cognitive impairment associated with schizophrenia and Alzheimer's disease.
Synthesis Methods
The synthesis of 6-(4-chlorophenyl)-4-(2,4,6-trimethoxybenzyl)pyridazin-3(2H)-one involves a series of chemical reactions starting from 4-chloroaniline and 2,4,6-trimethoxybenzaldehyde. The key step in the synthesis is the cyclization of the intermediate compound to form the pyridazinone ring. The final product is obtained after purification and characterization by various analytical techniques such as NMR, IR, and mass spectrometry.
Scientific Research Applications
6-(4-chlorophenyl)-4-(2,4,6-trimethoxybenzyl)pyridazin-3(2H)-one has been extensively studied in preclinical models of cognitive impairment associated with schizophrenia and Alzheimer's disease. In these studies, 6-(4-chlorophenyl)-4-(2,4,6-trimethoxybenzyl)pyridazin-3(2H)-one has been shown to improve cognitive function and memory in various behavioral tests such as the novel object recognition test, the Morris water maze test, and the radial arm maze test. 6-(4-chlorophenyl)-4-(2,4,6-trimethoxybenzyl)pyridazin-3(2H)-one has also been shown to increase the levels of cAMP and cGMP in the brain, which are known to play a critical role in neuronal signaling and synaptic plasticity.
properties
IUPAC Name |
3-(4-chlorophenyl)-5-[(2,4,6-trimethoxyphenyl)methyl]-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O4/c1-25-15-10-18(26-2)16(19(11-15)27-3)8-13-9-17(22-23-20(13)24)12-4-6-14(21)7-5-12/h4-7,9-11H,8H2,1-3H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKPSXWHGDSLSRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)CC2=CC(=NNC2=O)C3=CC=C(C=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-chlorophenyl)-4-(2,4,6-trimethoxybenzyl)pyridazin-3(2H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

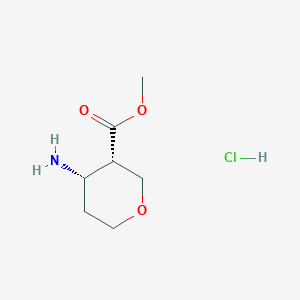
![4-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)benzonitrile](/img/structure/B3010009.png)

![N-[(1-Phenylpyrazol-4-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B3010012.png)

![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2,6-difluorobenzyl)acetamide](/img/structure/B3010016.png)

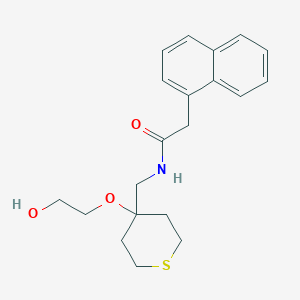
![Pentacyclo[6.3.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-4-amine hydrochloride](/img/structure/B3010024.png)
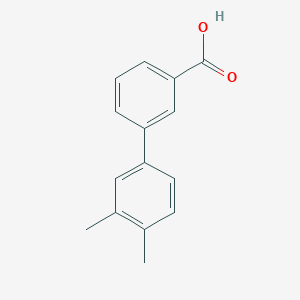
![5-[Butyl(methyl)amino]-2-(isobutyrylamino)benzoic acid](/img/structure/B3010028.png)
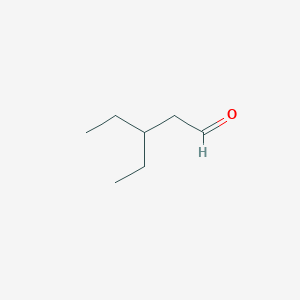
![3-((6-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)methyl)benzonitrile](/img/structure/B3010030.png)
